Naltrindole Hydrochloride Exhibits >200-Fold Delta-Over-Mu Receptor Binding Selectivity vs. Naloxone and Naltrexone in Cloned Human Opioid Receptors
In competitive radioligand binding assays using cloned human opioid receptors expressed in COS-7 cells, naltrindole hydrochloride exhibited a δ-opioid receptor Ki of 0.02 nM, representing a 3,200-fold and 3,300-fold selectivity window over μ-opioid (Ki = 64 nM) and κ-opioid (Ki = 66 nM) receptors, respectively [1]. In contrast, the universal antagonist naloxone showed comparable μ-opioid Ki (1.2 nM) but 60-fold lower δ-opioid affinity (Ki = 68 nM), yielding a δ/μ selectivity ratio of only 0.018 [2]. Naltrexone similarly favored μ-receptors with a δ/μ selectivity ratio of approximately 0.05 [1].
| Evidence Dimension | δ-Opioid Receptor Binding Affinity (Ki) and δ/μ Selectivity Ratio |
|---|---|
| Target Compound Data | Naltrindole hydrochloride: δ Ki = 0.02 nM; μ Ki = 64 nM; κ Ki = 66 nM [1] |
| Comparator Or Baseline | Naloxone: δ Ki = 68 nM, μ Ki = 1.2 nM [2]; Naltrexone: δ Ki = 19.3 nM, μ Ki = 0.43 nM [1] |
| Quantified Difference | Naltrindole δ/μ selectivity ratio = 3,200:1; Naloxone δ/μ ratio = 0.018:1 (μ-preferring); Naltrexone δ/μ ratio = 0.022:1 (μ-preferring) |
| Conditions | Cloned human opioid receptors (δ, μ, κ) transiently expressed in COS-7 cells; competitive displacement of [³H]diprenorphine (δ) or [³H]DAMGO (μ) at 25°C |
Why This Matters
This 178,000-fold difference in δ/μ selectivity between naltrindole and naloxone enables experiments to isolate δ-opioid receptor function without μ-receptor confounding, a requirement for definitive DOR target validation studies.
- [1] Raynor K, Kong H, Chen Y, et al. Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors. Mol Pharmacol. 1994;45(2):330-334. View Source
- [2] Emmerson PJ, Liu MR, Woods JH, Medzihradsky F. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. J Pharmacol Exp Ther. 1994;271(3):1630-1637. View Source
